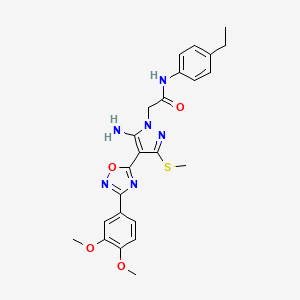

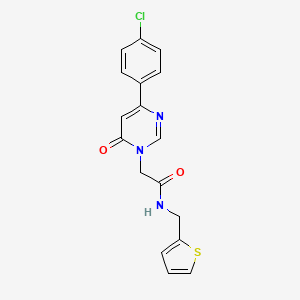

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly described in the provided papers, insights can be drawn from closely related structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation and formylation. For instance, acetylation of a diaminopyrimidine using acetic anhydride was employed to afford an N-pyrimidinylacetamide derivative, which could be further modified using Vilsmeier-Haack reagent to produce a β-chloroenaldehyde derivative . This suggests that similar methods could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

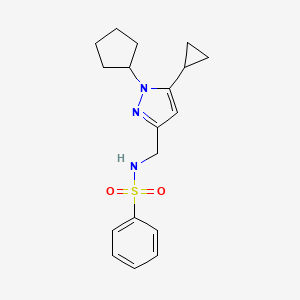

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of substituent rings and the overall conformation of the molecule. For example, in one of the related compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . In another case, the pyrimidine ring is inclined to the benzene ring by angles ranging from 42.25° to 62.18° . These structural details are crucial as they can affect the intermolecular interactions and, consequently, the crystal packing of the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds. The β-chloroenaldehyde derivative mentioned earlier can react with primary and heterocyclic amines to yield Schiff bases. It can also serve as a building block for constructing nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with bifunctional nucleophiles . This indicates that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the crystal structure of one compound was determined using various spectroscopic methods and X-ray diffraction analysis, revealing a monoclinic space group and specific cell dimensions . Intermolecular interactions, such as C—H⋯O hydrogen bonds, can lead to the formation of chains or other motifs in the crystal lattice . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its solubility, stability, and reactivity.

科学的研究の応用

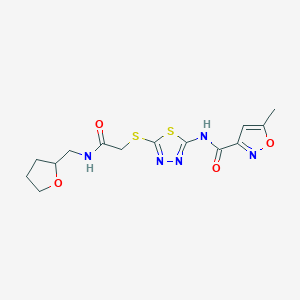

Synthesis of Heterocyclic Compounds

This compound is pivotal in synthesizing various heterocyclic compounds, showing potential as antibacterial and antifungal agents. Studies have demonstrated its utility in creating derivatives that exhibit moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structural modifications, often involving the introduction of different substituents, significantly impact the hydrophobicity or steric bulk, enhancing the compounds' antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activity

The compound serves as a scaffold for developing new molecules with antimicrobial properties. For instance, thiazolidinone and acetidinone derivatives synthesized from this compound have been evaluated for their activity against various microorganisms, demonstrating the compound's role in generating new chemotherapeutic agents (Mistry, Desai, & Intwala, 2009).

Anticonvulsant Agents

Another research direction explores the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing potential as anticonvulsant agents. These studies involve examining the compounds' interactions with biotargets relevant to anticonvulsant activity, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme, highlighting the compound's significance in developing treatments for convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Structural and Physicochemical Analysis

Research also extends to the structural and physicochemical analysis of derivatives, providing insights into their molecular configurations, interactions, and potential as therapeutic agents. Crystallographic studies offer valuable data on the molecular geometry and intermolecular interactions, contributing to the understanding of the compound's chemical behavior and its derivatives (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

特性

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDXEYUWXAFLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

methanone](/img/structure/B2550194.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)